molecular formula C11H12N2O B1331940 1-Isopropyl-1H-benzimidazole-2-carbaldehyde CAS No. 339547-40-9

1-Isopropyl-1H-benzimidazole-2-carbaldehyde

Cat. No. B1331940
M. Wt: 188.23 g/mol
InChI Key: GHWMKMLXYMLFPR-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds contain a benzene ring fused to an imidazole ring, which is a five-membered ring with two nitrogen atoms. The specific compound is not directly studied in the provided papers, but related benzimidazole derivatives and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and reactivity of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde.

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest due to their potential applications in various fields, including pharmaceuticals and materials science. Paper describes a metal-free one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazole, which is a related structure to 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. The method involves the condensation of 2,3-diaminobenzamide with aldehydes in the presence of a catalyst under visible light irradiation. This approach could potentially be adapted for the synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde by using isopropyl aldehyde as the starting material.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their chemical properties and biological activity. Paper discusses the crystal structure of a benzimidazole derivative determined by X-ray crystallography. Although the compound studied is not the same as 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, the techniques and findings provide valuable information on how the substitution pattern on the benzimidazole core can affect the overall molecular conformation and crystal packing.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. Paper explores the cyclization of benzimidazolium salts into imidazo[1,2-a]benzimidazole derivatives and their further transformations. These reactions demonstrate the reactivity of the benzimidazole ring system and how different substituents can participate in chemical transformations. This knowledge can be applied to predict the reactivity of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. While the papers provided do not directly address the properties of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, the synthesis methods, molecular structures, and chemical reactions discussed in papers , , and can be used to infer properties such as solubility, stability, and reactivity. For example, the presence of an isopropyl group could increase the compound's hydrophobicity compared to other benzimidazole derivatives.

Scientific Research Applications

Chemistry and Properties

1-Isopropyl-1H-benzimidazole-2-carbaldehyde and its analogues play a significant role in the realm of coordination chemistry. The compounds, including 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its variants, demonstrate a wide range of applications due to their fascinating chemical properties. Their ability to form complex compounds with diverse properties, including spectroscopic, magnetic, and electrochemical activity, makes them a subject of extensive research. Potential research areas for these compounds include biological activity and the exploration of unknown analogues (Boča et al., 2011).

Biological Activities and Mechanisms

Benzimidazole derivatives, closely related to 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, exhibit a broad spectrum of biological activities. These compounds are known to function as specific inhibitors of microtubule assembly, primarily acting by binding to the tubulin molecule. Benzimidazoles serve as essential tools in studying the structure, organization, and function of microtubules in fungal cell biology and molecular genetics, providing valuable insights into the benzimidazole binding site and its role in microtubule assembly (Davidse, 1986).

Therapeutic Potential

Benzimidazole derivatives are recognized for their versatility in the pharmaceutical domain. They form the core of various therapeutic agents due to their wide range of pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. These derivatives are pivotal in drug discovery and development, serving as the backbone for numerous therapeutic drugs (Babbar et al., 2020). Additionally, benzimidazole hybrids have shown significant potential as anticancer agents, acting through various mechanisms such as DNA intercalation and enzyme inhibition, underscoring the importance of benzimidazole scaffolds in synthesizing targeted therapeutic compounds (Akhtar et al., 2019).

Synthetic Routes and Pharmacological Activities

The synthesis of benzimidazole derivatives encompasses a range of methods, reflecting the compound's extensive biological activities. The structural similarity of benzimidazole derivatives to vital biomolecules makes them a focal point in drug discovery, with applications spanning across various therapeutic areas. The synthetic versatility of benzimidazole, coupled with its pharmacological activities, underscores its importance in medicinal chemistry (Thapa et al., 2022).

Future Directions

As for future directions, it’s hard to say without more specific information on the current uses and research involving 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers, suggesting it may have potential applications in various areas of research .

properties

IUPAC Name

1-propan-2-ylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMKMLXYMLFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360074
Record name 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-benzimidazole-2-carbaldehyde

CAS RN

339547-40-9
Record name 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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